N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE
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Overview
Description
N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE: is a complex organic compound with a unique structure that combines a benzotriazole moiety with a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with 2-chloro-6-methylbenzotriazole under basic conditions to form the intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The benzotriazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Reduced benzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can inhibit certain enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
- N-(4-Methoxy-phenyl)-2-nitro-benzamide
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(2-(4-Methoxy-phenyl)-1-(3-Methoxy-propylcarbamoyl)-vinyl)-4-methyl-benzamide
Comparison: N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE is unique due to the presence of both benzotriazole and nitrobenzamide moieties in its structure. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that may only contain one of these functional groups .
Properties
Molecular Formula |
C21H17N5O4 |
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Molecular Weight |
403.4g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H17N5O4/c1-13-11-19-20(24-25(23-19)15-7-9-17(30-2)10-8-15)12-18(13)22-21(27)14-3-5-16(6-4-14)26(28)29/h3-12H,1-2H3,(H,22,27) |
InChI Key |
KBBCRRQUQOZPLF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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